molecular formula C20H13NO2 B1195684 Mitoquidone CAS No. 91753-07-0

Mitoquidone

货号: B1195684
CAS 编号: 91753-07-0
分子量: 299.3 g/mol
InChI 键: BFRVNBMAWXNICS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

米托醌甲磺酸盐,通常称为MitoQ,是辅酶Q10的合成类似物。它于20世纪90年代后期首次在新西兰开发。米托醌甲磺酸盐以其抗氧化特性和比辅酶Q10更好的生物利用度而闻名。它在各种医疗应用中显示出潜力,特别是在靶向线粒体以减少氧化应激方面。

准备方法

合成路线和反应条件

米托醌甲磺酸盐是通过多步工艺合成的。关键步骤包括醌部分的合成和三苯基膦阳离子的连接。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。

工业生产方法

米托醌甲磺酸盐的工业生产涉及扩大实验室合成工艺。这包括优化反应条件、纯化方法,并确保最终产品的稠度和质量。色谱法和结晶等先进技术的应用在米托醌甲磺酸盐的工业生产中很常见。

化学反应分析

反应类型

米托醌甲磺酸盐会发生各种化学反应,包括:

    氧化: 醌部分可以发生氧化还原反应,这对它的抗氧化特性至关重要。

    还原: 该化合物可以被还原为其氢醌形式,它在清除自由基方面也很有效。

    取代: 三苯基膦阳离子可以参与亲核取代反应。

常见试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化锂铝等还原剂。

    取代: 胺和硫醇等亲核试剂可以在温和条件下与三苯基膦阳离子反应。

形成的主要产物

从这些反应中形成的主要产物包括米托醌甲磺酸盐的还原氢醌形式和各种取代衍生物,具体取决于所用试剂。

科学研究应用

米托醌甲磺酸盐具有广泛的科学研究应用:

作用机制

米托醌甲磺酸盐通过靶向线粒体发挥作用。三苯基膦阳离子由于线粒体膜电位较大,促使化合物在线粒体内积累。一旦进入线粒体,醌部分就会作为抗氧化剂,中和自由基并减少氧化应激。 这有助于保护线粒体功能并防止细胞损伤 .

相似化合物的比较

类似化合物

    辅酶Q10: 一种天然存在的抗氧化剂,具有类似的氧化还原特性,但生物利用度和线粒体穿透性较低。

    依贝沙坦: 辅酶Q10的合成类似物,具有改善的溶解度和抗氧化特性。

    烟酰胺单核苷酸: 烟酰胺腺嘌呤二核苷酸(NAD+)的前体,参与细胞能量代谢。

    吡咯喹啉醌: 一种具有抗氧化特性的氧化还原辅酶。

米托醌甲磺酸盐的独特性

米托醌甲磺酸盐的独特之处在于它可以靶向递送至线粒体,并且与辅酶Q10相比,具有更高的生物利用度。 这种靶向方法可以更有效地减少线粒体内的氧化应激,使其成为各种医疗应用中有潜力的化合物 .

生物活性

Mitoquidone is a compound primarily studied for its pharmacological properties, particularly in the context of veterinary medicine. Its biological activity encompasses various aspects, including its pharmacokinetics, potential therapeutic applications, and adverse reactions. This article synthesizes findings from diverse research sources to provide a comprehensive overview of this compound's biological activity.

Pharmacokinetics

This compound has been evaluated for its pharmacokinetic properties, which are crucial for understanding its efficacy and safety profile. A study reported that when administered intravenously in propylene glycol, this compound exhibited a plasma half-life of approximately 2.3 hours . This relatively short half-life suggests that the compound may require frequent dosing to maintain therapeutic levels in the bloodstream .

The precise mechanism of action of this compound is still under investigation. However, it is known to interact with various biological pathways that could influence cellular metabolism and mitochondrial function. Some studies suggest that compounds affecting mitochondrial activity can play a role in cardiomyocyte maturation, which is essential for developing effective treatments for cardiac diseases .

Therapeutic Applications

This compound has shown potential in treating certain conditions in veterinary medicine, particularly concerning its efficacy against parasitic infections. Its biological activity may extend beyond antiparasitic effects to include modulation of mitochondrial functions, which could have implications for broader therapeutic applications.

Adverse Reactions and Safety Profile

As with any pharmacological agent, understanding the safety profile of this compound is critical. Reports indicate that adverse reactions can occur, necessitating careful monitoring during treatment. The pharmacovigilance data highlight the importance of assessing both therapeutic benefits and potential risks associated with this compound administration .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound through various experimental models. Below is a summary table highlighting key findings from selected research studies:

Study ReferenceKey FindingsMethodology
Plasma half-life of 2.3 hours; adverse reactions notedPharmacokinetic study in veterinary settings
Potential implications for cardiomyocyte maturation; interaction with mitochondrial pathwaysIn vitro studies on human pluripotent stem cells
Insights into cardiac development and maturation processes influenced by mitochondrial functionReview of cardiomyocyte maturation mechanisms

属性

CAS 编号

91753-07-0

分子式

C20H13NO2

分子量

299.3 g/mol

IUPAC 名称

11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15,17,19-octaene-14,21-dione

InChI

InChI=1S/C20H13NO2/c22-19-14-7-3-4-8-15(14)20(23)18-16(19)11-21-10-13-6-2-1-5-12(13)9-17(18)21/h1-8,11H,9-10H2

InChI 键

BFRVNBMAWXNICS-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=CC=CC=C5C4=O

规范 SMILES

C1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=CC=CC=C5C4=O

Key on ui other cas no.

91753-07-0

同义词

5,14-dihydrobenz(5,6)isoindolo(2,1-b)isoquinoline-8,13-dione
Gr 30921
GR30921
mitoquidone
NSC 382057D

产品来源

United States

Synthesis routes and methods

Procedure details

A mixture of 2-formyl-3-carboxy-1,2,3,4-tetrahydroisoquinoline (20 g) and 1,4-naphthoquinone (30.8 g) in acetic anhydride (500 ml) was heated at 100° C. with stirring for 30 minutes. The reaction mixture was cooled, the solid collected by filtration, washed with acetic anhydride (50 g) with ether (2×100ml) and dried to give the title compound in Form B (26 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。